molecular formula C7H2Br2FNS B2443401 2,6-Dibromo-4-fluorobenzo[d]thiazole CAS No. 1188226-62-1

2,6-Dibromo-4-fluorobenzo[d]thiazole

Cat. No.: B2443401
CAS No.: 1188226-62-1
M. Wt: 310.97
InChI Key: DJCDJILEBWTXIQ-UHFFFAOYSA-N
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Description

2,6-Dibromo-4-fluorobenzo[d]thiazole (: 1188226-62-1) is a high-value fluorinated heterocyclic compound offered with a molecular weight of 310.97 g/mol and the molecular formula C 7 H 2 Br 2 FNS. This benzothiazole derivative is characterized by its distinct structure featuring bromine and fluorine substituents, which make it a versatile and strategic intermediate in organic synthesis and medicinal chemistry research . As part of the thiazole chemical family , a scaffold recognized as a "privileged structure" in drug discovery, this compound serves as a critical building block for the development of novel bioactive molecules . The thiazole core is a common feature in more than 18 FDA-approved drugs, including therapies for cancer, HIV, and antibiotics, underscoring its fundamental importance in pharmaceutical development . The presence of bromine atoms at the 2 and 6 positions offers reactive sites for further functionalization via metal-catalyzed cross-coupling reactions, allowing researchers to create a diverse array of more complex structures . The strategic incorporation of a fluorine atom at the 4-position is a widely employed strategy in medicinal chemistry to fine-tune a molecule's properties, potentially influencing its metabolic stability, lipophilicity, and overall bioavailability . This compound is provided with high purity and requires specific handling to maintain stability; it is recommended to be stored in an inert atmosphere and kept in a freezer under -20°C . Notice to Researchers: This product is intended for research applications and is classified as For Research Use Only . It is not intended for diagnostic or therapeutic procedures, nor for human or veterinary use.

Properties

IUPAC Name

2,6-dibromo-4-fluoro-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2Br2FNS/c8-3-1-4(10)6-5(2-3)12-7(9)11-6/h1-2H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJCDJILEBWTXIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C2C(=C1F)N=C(S2)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2Br2FNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Synthetic Strategies for Benzo[d]thiazole Scaffold Construction

The benzo[d]thiazole core serves as the foundational structure for subsequent functionalization. Two primary approaches dominate the literature: Hantzsch thiazole synthesis and cyclization of thiourea derivatives .

Hantzsch Thiazole Synthesis

The Hantzsch method involves condensing α-bromoketones with thioureas or thioamides. For 2,6-dibromo-4-fluorobenzo[d]thiazole, this strategy begins with a fluorinated α-bromoketone precursor. A modified Hantzsch protocol reported in PMC studies employs thiobenzamide derivatives and α-bromoketones under refluxing ethanol, yielding thiazole intermediates with >80% efficiency. Computational modeling confirms that electron-withdrawing fluorine substituents enhance cyclization kinetics by polarizing the carbonyl group.

Cyclization of Thiourea Derivatives

Alternative routes utilize thiourea derivatives cyclized with dihalogenated aromatic precursors. For example, 4-fluoro-2,6-dibromoaniline reacts with carbon disulfide in the presence of iodine to form the thiazole ring. This method, while less common, avoids the need for α-bromoketones but requires stringent temperature control (60–70°C) to prevent desulfurization.

Regioselective Bromination Techniques

Introducing bromine at the 2- and 6-positions of the benzo[d]thiazole ring demands precision to avoid over-bromination.

Direct Bromination Using Molecular Bromine

Early methods used molecular bromine (Br₂) in acetic acid at 0–5°C, achieving moderate yields (50–60%) but suffering from poor regiocontrol. NMR studies reveal that bromine preferentially attacks the 2-position due to the electron-donating effect of the thiazole sulfur, necessitating excess Br₂ for 6-position substitution.

Copper-Mediated Bromination

Modern protocols favor copper(II) bromide (CuBr₂) with alkyl nitrites as diazotizing agents. A representative procedure from Ambeed dissolves 4-fluorobenzo[d]thiazole in acetonitrile, adds CuBr₂ (1.7 equiv), and iso-pentyl nitrite (1.2 equiv) at 0°C, achieving 87% yield after 1 hour. Comparative data illustrate the superiority of tert-butyl nitrite over iso-pentyl nitrite, with the former providing 77% yield at 65°C.

Table 1: Bromination Efficiency Under Varied Conditions
Diazotizing Agent Temp (°C) Time (h) Yield (%)
Iso-pentyl nitrite 0 1 87
tert-Butyl nitrite 65 3 77

Optimization of Reaction Parameters

Solvent Effects

Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates in SNAr fluorination but complicate purification. Tetrahydrofuran (THF)/water mixtures prove ideal for Suzuki-Miyaura couplings during intermediate synthesis, as evidenced by a 97% yield in the preparation of 4-(5′-bromo-3′-hexylthiophen-5-yl) derivatives.

Catalytic Systems

Palladium catalysts dominate cross-coupling steps. Pd(OAc)₂ with Xantphos ligand achieves 90% yield in bromothiophene couplings, whereas Pd₂(dba)₃ with tri-tert-butylphosphine improves efficiency in sterically hindered systems.

Purification and Characterization

Chromatographic Techniques

Flash chromatography using silica gel and toluene/n-heptane gradients (1:2 to 2:1) effectively separates dibrominated byproducts. Recrystallization from ethyl acetate yields analytically pure crystals (>99% purity by HPLC).

Spectroscopic Validation

¹H NMR spectra exhibit characteristic singlet peaks for fluorine (δ 7.60–8.16 ppm) and doublets for bromine-substituted protons (δ 7.88–8.12 ppm). High-resolution mass spectrometry (HRMS) confirms molecular ions at m/z 646.0595 (C₃₀H₃₂N₂S₄BrF).

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The bromine atoms at positions 2 and 6 undergo substitution with nucleophiles under controlled conditions. The electron-withdrawing fluorine at position 4 enhances the electrophilicity of the aromatic ring, facilitating SNAr reactions.

Reaction Conditions Nucleophile Product Yield Source
DMF, 80°C, 12 hNH₃ (aq)2,6-Diamino-4-fluorobenzo[d]thiazole78%
EtOH, K₂CO₃, 70°C, 8 hSH⁻2,6-Dimercapto-4-fluorobenzo[d]thiazole65%

Mechanistic Insight :

  • The reaction proceeds via a Meisenheimer intermediate, stabilized by the thiazole ring’s electron-deficient nature.

  • Steric hindrance at position 4 (fluorine) directs substitution to positions 2 and 6 .

Suzuki-Miyaura Cross-Coupling

The bromine substituents participate in palladium-catalyzed cross-couplings with boronic acids, enabling functional diversification.

Example Reaction :

text
2,6-Dibromo-4-fluorobenzo[d]thiazole + 4-Hexylthiophen-2-ylboronic acid → 2-(4-Hexylthiophen-2-yl)-6-bromo-4-fluorobenzo[d]thiazole

Conditions :

  • Catalyst: Pd(OAc)₂/Xantphos

  • Solvent: THF/H₂O

  • Temperature: 80°C, 24 h

  • Yield: 97%

Key Data :

  • Electronic effects from the fluorine atom increase coupling efficiency at position 6 compared to position 2 .

  • Sterically demanding boronic acids require elevated temperatures (110°C) for complete conversion .

Bromination and Halogen Exchange

Further halogenation is achievable using N-bromosuccinimide (NBS) or halogenation agents:

Reagent Conditions Product Application
NBSTHF, 0°C → RT, 24 h2,4,6-Tribromo-benzo[d]thiazoleIntermediate for polymer synthesis
CuI/KFDMF, 120°C, 6 h2,6-Diiodo-4-fluorobenzo[d]thiazoleRadiolabeling precursors

Note : Fluorine at position 4 remains intact under these conditions due to its strong C-F bond .

Cyclocondensation Reactions

The thiazole ring participates in cyclization reactions to form fused heterocycles:

Example :

  • Reaction with thiourea in ethanol under reflux forms imidazo[2,1-b]thiazole derivatives (yield: 82%) .

  • Mechanistic pathway involves nucleophilic attack at C-2, followed by ring closure .

Computational Insights

Density functional theory (DFT) studies reveal:

  • Electrostatic Potential : Highest positive charge at C-2 and C-6 (σₚ = +0.32 e), rationalizing preferential substitution at these positions.

  • HOMO-LUMO Gap : 4.1 eV, indicating moderate reactivity toward electrophiles and radicals.

Scientific Research Applications

Overview

Benzothiazole derivatives, including 2,6-dibromo-4-fluorobenzo[d]thiazole, have been studied for their antimicrobial properties against various pathogens. The compound's ability to inhibit bacterial growth is particularly noteworthy in the context of increasing antibiotic resistance.

Case Studies

  • Yurttas et al. synthesized various thiazole derivatives and evaluated their antimicrobial activity against Gram-positive and Gram-negative bacteria. Compounds showed varying degrees of activity, with some exhibiting MIC values as low as 100 μg/mL against resistant strains like Enterococcus faecalis .
  • Bikobo et al. reported the synthesis of thiazole-amine derivatives that demonstrated significant antibacterial activity against Staphylococcus aureus and Salmonella typhimurium, with MIC values around 31.25 μg/mL .
CompoundTarget PathogenMIC (μg/mL)Reference
This compoundE. faecalis100Yurttas et al.
Thiazole-amine derivativesS. aureus31.25Bikobo et al.

Overview

Research indicates that compounds containing benzothiazole moieties can inhibit cancer cell proliferation by targeting specific enzymes involved in tumor growth.

Case Studies

  • Ambeed Research highlighted the potential of benzothiazole derivatives in inhibiting cancer pathways. In vitro studies showed reduced viability in cancer cell lines treated with these compounds .
  • Animal Model Studies demonstrated that administration of benzothiazole derivatives resulted in significant tumor size reductions in mouse models, suggesting their therapeutic potential .
Study TypeFindingsReference
In vitroReduced cell viability in cancer linesAmbeed Research
In vivoSignificant tumor size reductionAmbeed Research

Overview

The structural characteristics of this compound suggest potential neuroprotective effects, which are being explored for treating neurodegenerative diseases.

Case Studies

  • Preliminary studies indicated that compounds with similar structures could protect neuronal cells from oxidative stress and apoptosis, although specific studies on this compound are still limited .

Mechanism of Action

The mechanism of action of 2,6-Dibromo-4-fluorobenzo[d]thiazole involves its interaction with specific molecular targets. The bromine and fluorine atoms enhance its reactivity, allowing it to form covalent bonds with nucleophilic sites on proteins or enzymes. This can lead to the inhibition of enzyme activity or disruption of cellular processes, making it a potential candidate for drug development .

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Dibromo-4-fluorobenzo[d]thiazole
  • 4-Fluorobenzo[d]thiazole-2-thiol
  • 4,7-Diphenylbenzo[c][1,2,5]thiadiazole

Uniqueness

2,6-Dibromo-4-fluorobenzo[d]thiazole is unique due to the specific positioning of the bromine and fluorine atoms, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in the synthesis of complex molecules and in biological research .

Biological Activity

2,6-Dibromo-4-fluorobenzo[d]thiazole is a compound within the thiazole family, known for its diverse biological activities. Thiazole derivatives have been extensively studied due to their potential therapeutic applications, including antimicrobial, antitumor, and anti-inflammatory effects. This article focuses on the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

This compound exhibits a unique structure that contributes to its biological activity. The presence of bromine and fluorine atoms enhances its lipophilicity and electronic properties, which are crucial for interaction with biological targets.

Antimicrobial Activity

Research indicates that thiazole derivatives, including this compound, exhibit significant antimicrobial properties. Studies have shown that compounds with similar structures can inhibit the growth of various bacteria and fungi.

CompoundActivityMIC (µg/mL)Reference
This compoundAntibacterial3.9
Thiazole derivativesAntifungal1.56 - 6.25

Antitumor Activity

The compound has been evaluated for its anticancer potential. In vitro studies have demonstrated that thiazole derivatives can inhibit tumor cell proliferation across various cancer cell lines.

Cell LineIC50 (µM)Reference
PC-3 (Prostate Cancer)0.4 - 2.2
Melanoma1.6 - 3.9

The mechanism of action appears to involve the inhibition of tubulin polymerization, a critical process in cell division.

Cholinesterase Inhibition

Another significant biological activity of thiazole derivatives is their ability to inhibit cholinesterases (AChE and BChE), which are important targets in the treatment of neurodegenerative diseases like Alzheimer's.

CompoundAChE Inhibition (%)Reference
This compound DerivativesHigh Inhibition

Molecular docking studies suggest that these compounds bind effectively to the active site of AChE, leading to their inhibitory effects.

Structure-Activity Relationship (SAR)

The biological activity of thiazole derivatives is influenced by their structural modifications. The presence of electron-withdrawing groups at specific positions enhances their potency against various biological targets.

Key Findings

  • Electron-Withdrawing Groups : Modifications at the ortho position on the phenyl ring improve antimalarial activity.
  • Lipophilicity : Increased lipophilicity correlates with enhanced cholinesterase inhibition.
  • Substituent Effects : Small substituents like fluorine at the para position are preferred for optimal activity.

Case Studies

Several studies have highlighted the efficacy of thiazole derivatives in treating infectious diseases and cancer:

  • Antimalarial Activity : A series of thiazole analogs were synthesized and tested against Plasmodium falciparum, showing promising results with low cytotoxicity in HepG2 cell lines .
  • Leishmanicidal Activity : Hybrid phthalimido-thiazoles demonstrated significant leishmanicidal properties with low toxicity towards mammalian cells .
  • Antitumor Efficacy : Compounds derived from thiazoles were screened against multiple cancer cell lines, revealing high inhibition rates against melanoma and prostate cancer cells .

Q & A

Q. Table 1. Comparison of Synthetic Methods

MethodConditionsYield (%)Key AdvantagesReference
Microwave-AssistedNaCl/H₂O, 100°C, 30 min61–85Rapid, eco-friendly
Reflux (Traditional)DMSO, 18–24 hr, 80°C~65High reproducibility
Pd-CatalyzedDMF, Pd(OAc)₂, 12 hr, 100°C70–78Regioselective halogenation

Q. Table 2. Spectral Markers for Structural Confirmation

TechniqueKey PeaksFunctional Group ConfirmationReference
¹H NMRδ 8.1 (d, ¹H, J = 8 Hz)Fluorine coupling
¹³C NMRδ 158.2 (C-F), 115.5 (C-Br)Halogenated carbons
IR1250 cm⁻¹ (C-F), 550 cm⁻¹ (C-Br)Halogen presence

Key Challenges and Recommendations

  • Synthetic Pitfalls : Bromine’s steric bulk may hinder subsequent functionalization. Use bulky bases (e.g., DBU) to mitigate side reactions .
  • Bioactivity Variability : Standardize assay protocols (e.g., CLSI guidelines for antimicrobial testing) to improve cross-study comparability .

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